N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide
Description
Chemical Background and Discovery Context
N,2-Dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide (PF-00337210) was first synthesized as part of a broader initiative to develop kinase inhibitors with enhanced selectivity profiles. The dihydrobromide salt, formulated to improve pharmacokinetic properties, retains the core structure while introducing bromide counterions to stabilize the molecule in physiological environments. Key chemical characteristics include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~26~H~27~N~3~O~5~·2HBr | |
| Molecular Weight | 461.51 (base); 643.25 (salt) | |
| Systematic Name | See Title | |
| Critical Functional Groups | Benzofuran, quinoline, morpholine |
The compound’s discovery arose from structure-activity relationship (SAR) studies on benzofuran derivatives, where strategic substitutions at the 6-position of the benzofuran core yielded improved target engagement. Researchers prioritized the incorporation of a quinolin-4-yloxy group linked to a morpholinoethoxy side chain to enhance interactions with hydrophobic kinase domains.
Structural Significance in Heterocyclic Chemistry
The molecule’s architecture exemplifies modern strategies in heterocyclic chemistry, combining three distinct rings to exploit synergistic electronic effects:
- Benzofuran Core : Serves as a planar, aromatic scaffold that facilitates π-π stacking with protein residues. The 3-carboxamide group introduces hydrogen-bonding capability, critical for anchoring the molecule in enzymatic active sites.
- Quinoline Moiety : The quinolin-4-yloxy substituent contributes rigidity and electron-deficient character, promoting interactions with ATP-binding pockets in kinases.
- Morpholine Ring : The 2-morpholin-4-ylethoxy side chain enhances solubility and provides a basic nitrogen for salt formation, as evidenced by the dihydrobromide formulation.
Comparative analysis of analogous structures reveals that halogenation at specific positions (e.g., bromination of methyl groups) can markedly alter bioactivity, though this compound avoids halogenation in favor of ether and carboxamide functionalities. The absence of halogens simplifies synthetic routes while maintaining potency, as demonstrated in pharmacokinetic assays.
Academic Research Motivations and Knowledge Gaps
Current research on this compound addresses two primary gaps in heterocyclic drug development:
- Target Selectivity : While benzofuran derivatives often exhibit broad-spectrum kinase inhibition, PF-00337210’s quinoline-morpholine appendages aim to refine specificity for oncogenic targets like VEGF receptors or PI3K isoforms. Preliminary data suggest reduced off-target effects compared to first-generation analogs.
- Metabolic Stability : Early benzofuran-based candidates faced rapid hepatic clearance due to oxidative metabolism. The morpholine ether linkage in this compound resists cytochrome P450-mediated degradation, as shown in microsomal stability assays.
Unresolved questions include the compound’s behavior under acidic conditions (relevant to oral administration) and its propensity for polymorphic crystallization—a common challenge in salt formulations. Additionally, the impact of the dihydrobromide counterion on membrane permeability remains underexplored, necessitating further biophysical characterization.
Properties
CAS No. |
923955-37-7 |
|---|---|
Molecular Formula |
C26H29Br2N3O5 |
Molecular Weight |
623.3 g/mol |
IUPAC Name |
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide |
InChI |
InChI=1S/C26H27N3O5.2BrH/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;;/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1H |
InChI Key |
NRWJIIGMYTVUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with the benzofuran core using a palladium-catalyzed cross-coupling reaction.
Morpholine Attachment: The morpholine group is introduced through a nucleophilic substitution reaction with an appropriate halogenated ethoxyquinoline intermediate.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, followed by conversion to the dihydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group attached to the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound in the study of complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting VEGFR2, which is crucial in the study of angiogenesis and related biological processes.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit angiogenesis.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of VEGFR2. By binding to the kinase domain of VEGFR2, it prevents the receptor from phosphorylating its substrates, thereby blocking the downstream signaling pathways involved in angiogenesis. This inhibition can lead to reduced blood vessel formation, which is beneficial in the treatment of cancers that rely on angiogenesis for growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzofuran-, quinoline-, and carboxamide-containing molecules.
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycle Variations :
- The primary compound (PF-00337210) uses a benzofuran core, while analogues like the indazole derivative () replace this with an indazole , which is more electron-deficient and may alter binding interactions with target proteins ().
Substituent Effects: The morpholinoethoxy group in PF-00337210 and its indazole analogue contrasts with the pyridinylmethylamino group in the benzofuran-pyridine hybrid (). Morpholine is a polar, water-solubilizing moiety, whereas pyridine could enhance π-π stacking in hydrophobic binding pockets ().
Carboxamide Positioning :
- All compounds retain the carboxamide group at position 3, suggesting a conserved role in hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) ().
Biological Activity
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide; dihydrobromide, also known as PF-00337210, is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of vascular endothelial growth factor receptor type 2 (VEGFR2). This receptor plays a crucial role in angiogenesis and tumor growth, making it a key target in cancer therapy.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran core : Provides a stable scaffold for biological activity.
- Quinoline moiety : Imparts additional pharmacological properties.
- Morpholine substituent : Enhances solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H29Br2N3O5 |
| Molecular Weight | 623.3 g/mol |
| SMILES | Cc1c(c2ccc(cc2o1)Oc3ccnc4c3ccc(c4)OCCN5CCOCC5)C(=O)NC |
| InChI Key | LGXVKMDGSIWEHL-UHFFFAOYSA-N |
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide acts primarily as a VEGFR2 inhibitor . By binding competitively to the receptor, it interrupts the signaling pathways that promote angiogenesis and tumor proliferation. This inhibition can lead to reduced blood supply to tumors and potential regression of cancerous growths.
In Vitro Studies
Initial studies have demonstrated the compound's ability to inhibit VEGFR2 activity effectively. The following findings summarize its biological activity:
- Anti-tumor Activity : Preliminary data indicate that PF-00337210 exhibits significant anti-tumor effects in various cancer cell lines, including breast and prostate cancer models.
- Binding Affinity : Molecular docking studies suggest a high binding affinity for VEGFR2, with IC50 values indicating effective inhibition at low concentrations.
- Cell Proliferation Assays : In vitro assays reveal that treatment with PF-00337210 leads to decreased cell proliferation rates in cancer cells compared to controls.
In Vivo Studies
Research involving animal models has shown promising results:
- Tumor Growth Inhibition : Administration of PF-00337210 in xenograft models resulted in reduced tumor volume and weight compared to untreated groups.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : A study demonstrated that PF-00337210 significantly inhibited tumor growth and angiogenesis in a murine model of breast cancer.
- Prostate Cancer Treatment : Another investigation revealed that the compound not only reduced tumor size but also improved survival rates in treated animals.
Comparison with Related Compounds
To contextualize the biological activity of PF-00337210, it is beneficial to compare it with structurally similar compounds known for their VEGFR inhibitory effects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-[7-(2-morpholinyl)quinolinyl]carboxamide | Quinoline and carboxamide groups | VEGFR inhibitor |
| 5-aminoquinoline derivatives | Amino group at position 5 | Anticancer properties |
| 7-hydroxyquinoline derivatives | Hydroxyl group at position 7 | Antioxidant activity |
These comparisons underscore the unique attributes of PF-00337210 as a potential therapeutic agent with specific targeting capabilities against VEGFR2.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₇N₃O₅·2HBr | |
| Molecular Weight | 580.35 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |
Q. Table 2: DoE Parameters for Synthesis Optimization
| Variable | Range | Optimal Value |
|---|---|---|
| Reaction Temperature | 70–120°C | 95°C |
| Catalyst Loading | 1–5 mol% Pd(OAc)₂ | 3 mol% |
| Solvent Polarity (ET₃₀) | 38.1 (THF) – 43.9 (DMF) | DMF/EtOH (3:1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
